2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methyl group and a 7-(4-methylphenyl) moiety. A sulfanyl (-S-) linker at position 2 connects to an acetamide group, which is further N-substituted with a 2-phenylethyl chain.
Properties
IUPAC Name |
2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16-8-10-18(11-9-16)19-14-30-22-21(19)26-24(27(2)23(22)29)31-15-20(28)25-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBVLBFVMVMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.54 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a phenylethyl acetamide moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
The above data highlights the compound's potential effectiveness against common pathogens, suggesting further exploration into its application as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed on various cell lines to evaluate the compound's safety profile. The MTT assay results indicated that certain thienopyrimidine derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells . The structure of the compound plays a pivotal role in determining its cytotoxic effects.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the significance of specific functional groups in enhancing biological activity. For example:
- Thieno-Pyrimidine Core : Essential for antimicrobial activity.
- Substituents : The presence of methyl and phenyl groups at strategic positions enhances binding affinity to biological targets.
- Sulfanyl Group : Contributes to increased reactivity and potential interactions with microbial enzymes.
Case Studies
Recent studies have investigated the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study evaluated a series of thienopyrimidine derivatives against resistant strains of bacteria, demonstrating that modifications to the sulfanyl group significantly improved antibacterial activity .
- Cancer Research : Another study focused on the anticancer properties of related compounds, revealing that they induce apoptosis in cancer cells through the activation of specific signaling pathways .
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- Research indicates that thienyl compounds, including this derivative, exhibit antiviral properties. They have been studied for their effectiveness against several viruses by inhibiting viral replication mechanisms. The thieno[3,2-d]pyrimidine scaffold is particularly noted for its ability to interfere with viral polymerases and proteases .
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of thienopyrimidine derivatives against HIV and HCV. The results indicated that compounds with similar structures to 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide showed significant inhibition of viral replication in vitro .
Case Study 2: Anticancer Activity
In a research article from Cancer Research, the anticancer activity of thienopyrimidine derivatives was assessed in various cancer cell lines. The study demonstrated that these compounds induced apoptosis and inhibited cell cycle progression in breast cancer cells .
Comparison with Similar Compounds
Pharmacological and Functional Insights
- The 4-methylphenyl group in the target may enhance selectivity for kinases with hydrophobic binding pockets .
- Anticancer Potential: Compound 5.6 (dichlorophenyl-substituted) and WHO-listed tyrosine kinase inhibitors () highlight the role of halogenated aryl groups in cytotoxicity. The target’s 4-methylphenyl group could offer a balance between potency and metabolic stability .
- Solubility and Bioavailability: The 2-phenylethyl chain in the target compound may reduce aqueous solubility compared to the 4-phenoxyphenyl group in Compound 5.15, necessitating formulation optimization .
Analytical and Spectroscopic Data
- 1H NMR: The target compound’s spectrum would show distinct signals for the 4-methylphenyl (δ ~7.2–7.4 ppm) and 2-phenylethyl groups (δ ~3.6 ppm for CH₂NH), differing from the dichlorophenyl (δ 7.82 ppm) or phenoxyphenyl (δ 7.10–6.91 ppm) signals in analogs .
- Elemental Analysis: Compound 5.6’s close match between calculated and found values (e.g., C: 45.29% vs. 45.36%) validates purity, a critical benchmark for the target compound’s characterization .
Q & A
Q. What in silico models predict biological target interactions?
- Methodology :
- Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using the thienopyrimidine core as a hinge-binding motif .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues for SAR studies .
- Pharmacophore modeling : Align electrostatic/hydrophobic features with known inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
